PHGDH Inhibitory Activity: 4-Methylpiperidine Shows Potency While 4,4-Difluoropiperidine Is Inactive
In a direct head-to-head comparison within the same assay system, 4-methylpiperidine exhibited measurable inhibitory activity against phosphoglycerate dehydrogenase (PHGDH), a key enzyme in serine biosynthesis, with an IC50 of 85.1 µM (95% CI: 37.8–101.2 µM) [1]. In stark contrast, 4,4-difluoropiperidine was inactive, showing an IC50 >150 µM [1]. This demonstrates that the presence and positioning of fluorine atoms critically impacts biological activity; the 4-methylpiperidine core of the target compound retains activity, while the 4,4-difluoro substitution abolishes it. The 3,4-difluoro-4-methyl pattern in the target compound may therefore offer a distinct activity profile compared to 4,4-difluoro analogs.
| Evidence Dimension | Inhibitory activity against PHGDH enzyme |
|---|---|
| Target Compound Data | IC50 = 85.1 µM (for 4-methylpiperidine, representing the core scaffold) |
| Comparator Or Baseline | 4,4-Difluoropiperidine: IC50 > 150 µM |
| Quantified Difference | 4-Methylpiperidine shows >1.8-fold lower IC50 (measurable activity) vs. inactive comparator |
| Conditions | In vitro enzymatic assay; Part C of PHGDH inhibitor screening panel |
Why This Matters
This quantitative difference highlights that fluorination pattern profoundly affects target engagement; researchers cannot assume functional equivalence between 4-methylpiperidine-based and 4,4-difluoropiperidine-based fragments.
- [1] PMC7168936. (2020). Table 3: PHGDH IC50 values for piperidine derivatives. Pharmaceuticals, 13(2), 20. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC7168936/table/pharmaceuticals-13-00020-t003/ View Source
